![molecular formula C14H11FO4S B14306414 {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid CAS No. 112899-48-6](/img/structure/B14306414.png)
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is an organic compound that features a fluorine atom, a thiophene ring, and an acetic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid typically involves multiple steps. One common method starts with the acylation of 2-aminothiophene-3-carbonitrile using 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in a solvent like tetrahydrofuran (THF) under controlled conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acyl moiety can be reduced to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in suitable solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Applications De Recherche Scientifique
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Mécanisme D'action
The mechanism of action of {3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and thiophene ring contribute to its reactivity and binding affinity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
Thiophene-2-acetic acid: An isomer with similar structural features but different reactivity and applications.
Thiophene-3-acetic acid: Another isomer with distinct properties and uses.
Uniqueness
{3-Fluoro-4-[(thiophen-2-yl)acetyl]phenoxy}acetic acid is unique due to the presence of the fluorine atom and the specific positioning of the thiophene ring and acetic acid moiety
Propriétés
Numéro CAS |
112899-48-6 |
|---|---|
Formule moléculaire |
C14H11FO4S |
Poids moléculaire |
294.30 g/mol |
Nom IUPAC |
2-[3-fluoro-4-(2-thiophen-2-ylacetyl)phenoxy]acetic acid |
InChI |
InChI=1S/C14H11FO4S/c15-12-6-9(19-8-14(17)18)3-4-11(12)13(16)7-10-2-1-5-20-10/h1-6H,7-8H2,(H,17,18) |
Clé InChI |
PEGFJTZDOBONSY-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CC(=O)C2=C(C=C(C=C2)OCC(=O)O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(Chloromethoxy)methyl]-5-fluoropyrimidine-2,4(1H,3H)-dione](/img/structure/B14306337.png)
![N-{4-[Ethyl(dipropoxy)silyl]phenyl}-2-methylprop-2-enamide](/img/structure/B14306348.png)
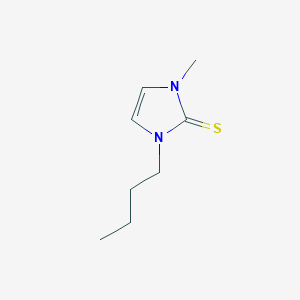
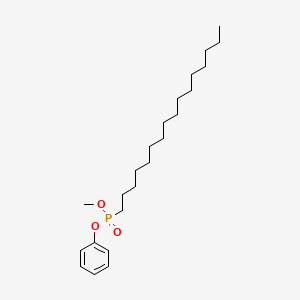
![1,3-Bis({[2-(ethylsulfanyl)ethyl]sulfanyl}methyl)benzene](/img/structure/B14306378.png)

![6-(Methylsulfanyl)-2-phenylimidazo[1,2-b]pyridazin-3(5H)-one](/img/structure/B14306393.png)

![1H-Indene-3-carboxylic acid, 7-[(4-methylphenoxy)sulfonyl]-](/img/structure/B14306401.png)
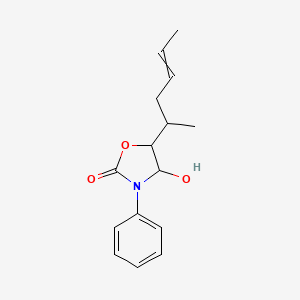
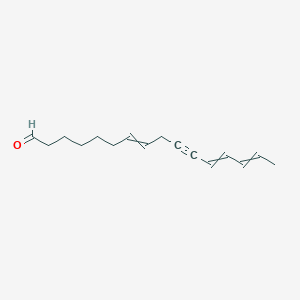
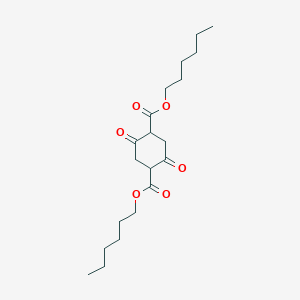
![7-[7-(2-Hydroxyethoxy)-7-bicyclo[2.2.1]hepta-2,5-dienyl]bicyclo[2.2.1]hepta-2,5-dien-7-ol](/img/structure/B14306427.png)

